molecular formula C15H15NO B11880749 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one CAS No. 88368-82-5

1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one

Katalognummer: B11880749
CAS-Nummer: 88368-82-5
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: AOBDCIRUYWEVKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the family of cyclopentaquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring. The presence of three methyl groups at positions 1, 2, and 5 further distinguishes it from other quinoline derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one can be achieved through various methods. One efficient method involves the palladium-catalyzed domino reaction of o-alkynylbromobenzene with amine . The reaction conditions typically include:

    Catalyst: Palladium acetate (Pd(OAc)2)

    Ligand: Tricyclohexylphosphine (PCy3)

    Base: Sodium tert-butoxide (t-BuONa)

    Solvent: 1,4-dioxane

    Temperature: Reflux conditions

The reaction proceeds through a series of steps, including Heck-type addition, cyclization, and dearomatization, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one is unique due to its specific methyl substitutions and the fused cyclopentane ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

88368-82-5

Molekularformel

C15H15NO

Molekulargewicht

225.28 g/mol

IUPAC-Name

1,2,5-trimethyl-3H-cyclopenta[c]quinolin-4-one

InChI

InChI=1S/C15H15NO/c1-9-8-12-14(10(9)2)11-6-4-5-7-13(11)16(3)15(12)17/h4-7H,8H2,1-3H3

InChI-Schlüssel

AOBDCIRUYWEVKV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C1)C(=O)N(C3=CC=CC=C32)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.